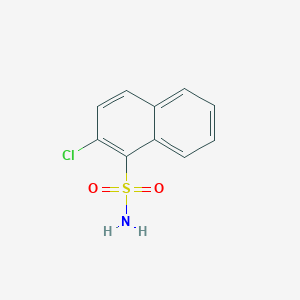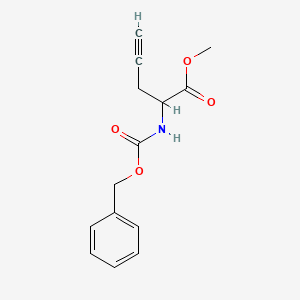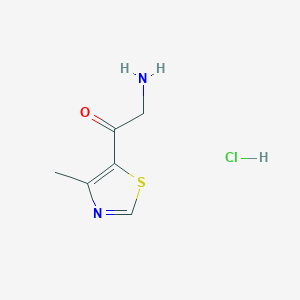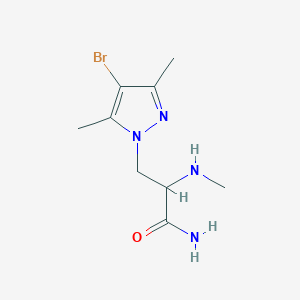![molecular formula C17H23NO2 B15307039 Tert-butyl 5-phenyl-3-azabicyclo[3.1.1]heptane-1-carboxylate](/img/structure/B15307039.png)
Tert-butyl 5-phenyl-3-azabicyclo[3.1.1]heptane-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 5-phenyl-3-azabicyclo[3.1.1]heptane-1-carboxylate is a bicyclic compound containing a piperidine ring with a tert-butyl group attached to the nitrogen atom. This compound exhibits a bridged bicyclic framework, making it a unique and challenging target for organic synthesis. It is significant due to its versatile structure and potential for variations that could be exploited for drug discovery.
Méthodes De Préparation
The synthesis of tert-butyl 5-phenyl-3-azabicyclo[3.1.1]heptane-1-carboxylate involves an intramolecular cyclization reaction of a 4-oxo-1,4-dihydropyridine derivative with 1,2-diaminocyclohexane, followed by esterification. Recent methods include organocatalysis, palladium catalysis, and microwave-assisted synthetic techniques.
Analyse Des Réactions Chimiques
Tert-butyl 5-phenyl-3-azabicyclo[3.1.1]heptane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves reagents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, often using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Applications De Recherche Scientifique
Tert-butyl 5-phenyl-3-azabicyclo[3.1.1]heptane-1-carboxylate is used in various scientific research applications:
Chemistry: It serves as a versatile tool for studying various biological processes and developing innovative pharmaceuticals.
Biology: Its unique structure allows for the exploration of new biochemical pathways and interactions.
Industry: While primarily used in research, its potential for industrial applications in the future cannot be ruled out.
Mécanisme D'action
The mechanism of action of tert-butyl 5-phenyl-3-azabicyclo[3.1.1]heptane-1-carboxylate involves its interaction with specific molecular targets and pathways. It can bind to nicotinic acetylcholine receptors, influencing neurotransmission and other cellular processes . The exact pathways and molecular targets are still under investigation, highlighting the need for further research .
Comparaison Avec Des Composés Similaires
Tert-butyl 5-phenyl-3-azabicyclo[3.1.1]heptane-1-carboxylate can be compared with other similar compounds, such as:
- Tert-butyl 1-amino-3-azabicyclo[3.1.1]heptane-3-carboxylate
- Tert-butyl 1-(hydroxymethyl)-5-phenyl-3-azabicyclo[3.1.1]heptane-3-carboxylate
- Tert-butyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate
These compounds share a similar bicyclic framework but differ in their functional groups and specific structural features. The uniqueness of this compound lies in its specific arrangement of atoms and potential for diverse chemical reactions.
Propriétés
Formule moléculaire |
C17H23NO2 |
|---|---|
Poids moléculaire |
273.37 g/mol |
Nom IUPAC |
tert-butyl 5-phenyl-3-azabicyclo[3.1.1]heptane-1-carboxylate |
InChI |
InChI=1S/C17H23NO2/c1-15(2,3)20-14(19)17-9-16(10-17,11-18-12-17)13-7-5-4-6-8-13/h4-8,18H,9-12H2,1-3H3 |
Clé InChI |
DUPYEVBHKDNDMW-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)C12CC(C1)(CNC2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


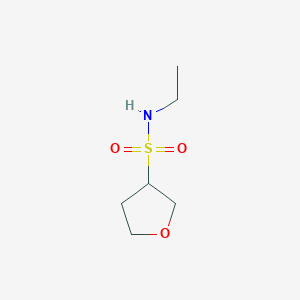
![tert-butyl N-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)phenyl]carbamate](/img/structure/B15306980.png)
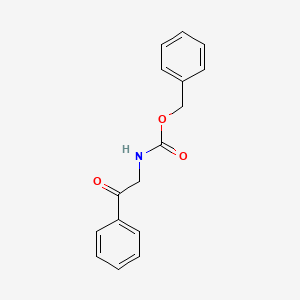
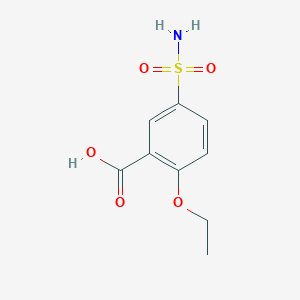
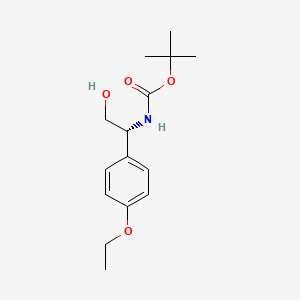
![Methyl8-amino-5-oxaspiro[3.5]nonane-2-carboxylatehydrochloride](/img/structure/B15306995.png)

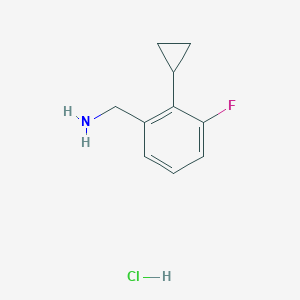
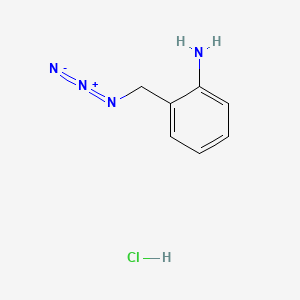
![rac-2-[(3R,4S)-2,6-dioxo-4-(trifluoromethyl)piperidin-3-yl]-4-hydroxy-2,3-dihydro-1H-isoindole-1,3-dione, trans](/img/structure/B15307031.png)
